molecular formula C10H14O2 B8735156 1-Pentanone, 1-(2-furanyl)-4-methyl- CAS No. 78072-59-0

1-Pentanone, 1-(2-furanyl)-4-methyl-

Cat. No.: B8735156
CAS No.: 78072-59-0
M. Wt: 166.22 g/mol
InChI Key: SCZPAWWSCDSDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanone, 1-(2-furanyl)-4-methyl-, is a ketone derivative with a furan ring substituted at the 2-position and a methyl group at the 4-position of the pentanone backbone. Key features include:

  • Molecular formula: Likely C₁₀H₁₄O₂ (based on the structurally similar Perilla ketone, which shares the same formula ).
  • Functional groups: A ketone group and a furan ring, which confer reactivity in oxidation and electrophilic substitution reactions.

Properties

CAS No.

78072-59-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(furan-2-yl)-4-methylpentan-1-one

InChI

InChI=1S/C10H14O2/c1-8(2)5-6-9(11)10-4-3-7-12-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

SCZPAWWSCDSDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position: The 2-furanyl group in the target compound contrasts with 3-furanyl in Perilla ketone, altering electronic properties and biological activity. For example, Perilla ketone is toxic to mammals, while 2-furanyl derivatives are less documented in toxicity studies . The 4-methyl group increases hydrophobicity compared to non-methylated analogs like 1-pentanone, 1-(2-furanyl)- (C₉H₁₂O₂) .

Aromatic vs. Heteroaromatic Moieties: Phenyl-substituted analogs (e.g., 4-methylphenyl) exhibit higher molecular weights and greater lipophilicity, making them suitable for applications requiring non-polar solvents . Furan-containing compounds are more reactive in electrophilic substitutions due to the oxygen atom’s electron-withdrawing effects .

Biological and Industrial Relevance :

  • Perilla ketone is naturally occurring but toxic, limiting its industrial use .
  • Pyrovalerone’s psychoactive properties highlight the impact of nitrogen-containing substituents on biological activity .

Research Findings and Data Gaps

  • Toxicity and Safety : While Perilla ketone’s toxicity is well-documented, data on the target compound’s safety profile remain speculative .

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